molecular formula C10H11BrO2 B130271 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one CAS No. 152074-07-2

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one

Cat. No.: B130271
CAS No.: 152074-07-2
M. Wt: 243.1 g/mol
InChI Key: APYWRCOHDUNRLS-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.1 g/mol . It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom and an ethoxy group attached to the phenyl ring. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one typically involves the bromination of 1-(2-ethoxyphenyl)ethan-1-one. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1-(2-ethoxyphenyl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can undergo reduction or oxidation, leading to the formation of various derivatives. These reactions are crucial for its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one is unique due to the presence of both a bromine atom and an ethoxy group, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds .

Properties

IUPAC Name

2-bromo-1-(2-ethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10-6-4-3-5-8(10)9(12)7-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYWRCOHDUNRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80563507
Record name 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152074-07-2
Record name 2-Bromo-1-(2-ethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80563507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(2-ethoxyphenyl)ethan-1-one
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